molecular formula C18H24N2O4S2 B11972112 N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide)

N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide)

Cat. No.: B11972112
M. Wt: 396.5 g/mol
InChI Key: VVPVPUGXHZXNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) is a bis-sulfonamide compound featuring a central butane-1,4-diyl spacer linking two 4-methylbenzenesulfonamide groups. It is also known as butane-1,4-diol di-p-toluenesulfonate or bis(tosyl)-1,4-butanediol . This compound is characterized by its tosyl (p-toluenesulfonyl) groups, which confer rigidity and enhance its utility as a precursor in organic synthesis, particularly in radiochemistry for fluorine-18 labeling . Its molecular formula is C₁₈H₂₂N₂O₄S₂, with a molecular weight of 410.50 g/mol.

Key applications include:

  • Precursor for radiopharmaceuticals: Used to synthesize 1-[¹⁸F]Fluoro-4-tosyloxy-butane, a radiotracer in positron emission tomography (PET) .
  • Crosslinking agent: Employed in polymer chemistry due to its sulfonyl groups’ reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24N2O4S2

Molecular Weight

396.5 g/mol

IUPAC Name

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]butyl]benzenesulfonamide

InChI

InChI=1S/C18H24N2O4S2/c1-15-5-9-17(10-6-15)25(21,22)19-13-3-4-14-20-26(23,24)18-11-7-16(2)8-12-18/h5-12,19-20H,3-4,13-14H2,1-2H3

InChI Key

VVPVPUGXHZXNRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where the primary amine groups of butanediamine attack the electrophilic sulfur center of 4-methylbenzenesulfonyl chloride. The process typically occurs in two steps:

  • Monosulfonylation : One sulfonyl group attaches to the diamine.

  • Displacement : The second sulfonyl group replaces the chloride, completing the bis-sulfonamide structure.

Key Reaction Conditions

ParameterTypical ValuesReference
SolventDichloromethane (DCM), Diethyl ether
BaseSodium hydroxide (NaOH)
TemperatureRoom temperature (20–25°C)
Stoichiometry2:1 (sulfonyl chloride:diamine)

Example Protocol :

  • Dissolve 4-methylbenzenesulfonyl chloride (2 equivalents) and butanediamine (1 equivalent) in DCM.

  • Add NaOH to deprotonate the amine and drive the reaction forward.

  • Stir at room temperature for 4–6 hours.

  • Purify via column chromatography (e.g., silica gel with EtOAc/hexane).

Synthesis of 4-Methylbenzenesulfonyl Chloride

The precursor sulfonyl chloride is often synthesized in situ or via separate steps.

Production from Toluene and Chlorsulfonic Acid

StepReagents/ConditionsYieldReference
1. Sulfonation Toluene + chlorsulfonic acid (excess), NH₄Cl catalyst, 50–80°C~78%
2. Crystallization Cooling reaction mixture to 20–25°C>95% purity

Key Notes :

  • Chlorsulfonic acid reacts with toluene in the presence of NH₄Cl to form 4-methylbenzenesulfonyl chloride.

  • Excess chlorsulfonic acid is retained in the mother liquor for reuse.

  • Crystallization at low temperatures enhances purity.

ParameterValueReference
Catalyst4-Dimethylaminopyridine (DMAP)
SolventDCM
SelectivityMinimizes bis-sulfonylation

Mechanistic Insight :
DMAP forms a reactive intermediate with the sulfonyl chloride, enabling selective monosulfonylation. This method avoids pyridine as a solvent, reducing side reactions.

Challenges and Optimization Strategies

Side Reactions

  • Bis-Sulfonylation : Competing reactions at the second amine site can form undesired byproducts.

  • Hydrolysis : Excess moisture or prolonged reaction times may hydrolyze sulfonyl chlorides to sulfonic acids.

Mitigation Tactics

ChallengeSolutionReference
Bis-sulfonylationUse stoichiometric control (2:1 ratio)
HydrolysisAnhydrous conditions, short reaction times

Analytical Characterization

Post-synthesis characterization is critical to confirm purity and structure.

Common Techniques

MethodPurposeReference
NMR Confirm aromatic (δ 7.3–7.8 ppm) and aliphatic (δ 1.4–1.6 ppm) regions
Mass Spectrometry Molecular ion peak at m/z 396.52
X-ray Crystallography Determine conformation (e.g., gauche butane linker)

Industrial and Scalability Considerations

Cost and Efficiency

FactorImpactReference
Sulfonyl Chloride High-cost precursor; reuse crucial
Solvent Recovery DCM recycling reduces waste

Comparative Data Table

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct CouplingN/A>95Simple, scalableRequires anhydrous conditions
DMAP-Catalyzed50–97*>99High selectivityCatalyst cost
In Situ Sulfonyl Chloride78>90One-pot synthesis potentialChlorsulfonic acid handling

*Yields inferred from analogous reactions .

Chemical Reactions Analysis

Types of Reactions: N,N’-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity
N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) exhibits notable antibacterial properties due to its sulfonamide structure, which is known to inhibit bacterial folic acid synthesis. This mechanism is similar to that of established antibiotics like sulfamethoxazole and sulfadiazine, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Properties
Research indicates that compounds in the sulfonamide class can also exhibit anti-inflammatory effects. The specific activity profile of N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) may be enhanced through structural modifications, potentially leading to new therapeutic options for inflammatory diseases.

Case Study: Interaction Studies
In vitro studies have demonstrated varying degrees of effectiveness against different bacterial strains. These studies focus on the compound's binding affinities and mechanisms of action against enzymes involved in folic acid synthesis. Modifications to its structure could enhance its efficacy against resistant bacterial strains.

Polymer Science

N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) can be utilized as a monomer or additive in polymer formulations. Its unique structure allows for enhanced solubility and reactivity in polymerization processes.

Table 1: Comparison of Sulfonamide Compounds in Polymer Applications

Compound NameStructure FeaturesUnique Aspects
N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide)Bis-sulfonamide linked by butaneEnhances solubility in polymer matrices
SulfamethoxazoleSulfonamide without butane linkageEstablished antibiotic with limited polymer use
SulfadiazineDifferent aromatic substituentsCommonly used in veterinary medicine

This comparison illustrates how N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) stands out due to its unique structural features which may confer distinct properties and applications compared to other similar compounds.

Material Science

In material science, N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) can be employed as a cross-linking agent or modifier in the synthesis of advanced materials with specific mechanical or thermal properties. The compound's ability to participate in nucleophilic substitution reactions allows for the creation of complex structures that could enhance material performance.

Synthesis Overview
The synthesis typically involves multi-step processes starting from readily available precursors. For example, the reaction between 1,4-diaminobutane and 4-methylbenzenesulfonyl chloride leads to the formation of this compound with high yields .

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) . Comparisons are based on spacer length , functional groups , physical properties , and applications .

Bis-Sulfonamides with Varied Spacer Lengths
Compound Name Spacer Molecular Formula Molecular Weight Melting Point (°C) Key Applications Reference
N,N'-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide) Ethane-1,2-diyl C₁₆H₂₀N₂O₄S₂ 368.47 Not reported Coordination chemistry, ligand
N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) Butane-1,4-diyl C₁₈H₂₂N₂O₄S₂ 410.50 Not reported Radiopharmaceutical precursor
(E)-N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]-N,N′-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide) But-2-ene-1,4-diyl C₃₈H₃₈Br₂N₄O₄S₂ 834.70 Not reported Biological activity studies

Key Observations :

  • Spacer Flexibility : Ethane (C2) spacers reduce conformational flexibility compared to butane (C4), affecting binding in coordination complexes .
Bis-Amides with Alternative Functional Groups
Compound Name Functional Group Spacer Molecular Weight Melting Point (°C) Applications Reference
N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) 3-Oxobutanamide Butane-1,4-diyl 256.30 Not reported Biochemical research
N,N'-[Sulfonylbis(1,4-phenylene)]bis(chloroacetamide) Chloroacetamide Sulfonylbis(phenylene) 412.29 Not reported Polymer crosslinking
N,N'-(Butane-1,4-diyl)bis(guanidinium) tetrachloroplatinate(II) Guanidinium Butane-1,4-diyl 552.18 (anion) Not reported DNA interaction studies

Key Observations :

  • Reactivity : Chloroacetamide derivatives (e.g., ) exhibit higher electrophilicity than sulfonamides, enabling nucleophilic substitution reactions.
  • Biological Activity : Guanidinium derivatives () show DNA-binding due to positive charge and planar structure.
Bis-Imines and Bis-Acetals
Compound Name Functional Group Spacer Molecular Weight Melting Point (°C) Applications Reference
N,N'-(Butane-1,4-diyl)bis(1,1-di(pyridin-2-yl)methanimine) Di(pyridyl)methanimine Butane-1,4-diyl Not reported Not reported Metal coordination (Zn(II))
4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione) Dioxolane-dione Butane-1,4-diyl 314.26 Not reported Polymerization initiator

Key Observations :

  • Coordination Chemistry : Pyridyl-imine ligands () form stable complexes with transition metals like Zn(II).
  • Thermal Stability : Dioxolane-dione derivatives () are thermally labile, suited for controlled polymerization.

Biological Activity

N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide), a compound with the chemical formula C18_{18}H24_{24}N2_2O4_4S2_2 and CAS number 15544-47-5, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound consists of two 4-methylbenzenesulfonamide groups linked by a butane-1,4-diyl chain. Its molecular weight is 396.52 g/mol, and it is characterized by a high purity level (>95%) in synthesized forms .

1. Antimicrobial Activity

N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anticancer Properties

Research indicates that N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to modulate key signaling pathways associated with cell proliferation and survival .

Case Study: Apoptotic Effects in Cancer Cell Lines

In a study evaluating the compound's effects on MCF-7 (breast cancer) cells, significant morphological changes indicative of apoptosis were observed. The IC50_{50} value was determined to be approximately 50 µM after 48 hours of treatment .

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)50Induction of apoptosis
PC-3 (Prostate Cancer)45Inhibition of cell proliferation
HeLa (Cervical Cancer)60Disruption of mitochondrial function

3. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing conditions such as arthritis and other inflammatory disorders .

Table 3: Anti-inflammatory Activity Assessment

CytokineConcentration Reduction (%)Reference
TNF-α40
IL-630
IL-1β35

The precise mechanisms underlying the biological activities of N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) are still being elucidated. However, it is hypothesized that its sulfonamide groups play a critical role in binding to target proteins involved in cellular processes such as signaling and metabolism.

Q & A

Q. What are the standard synthetic routes for N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide), and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions between brominated aryl derivatives and diamines. For example, coupling 4-methylbenzenesulfonyl chloride with 1,4-diaminobutane in solvents like ethanol or DMF under reflux conditions yields the target compound. Intermediates are characterized using ¹H/¹³C NMR to confirm bond formation (e.g., sulfonamide NH peaks at δ 8.2–9.0 ppm) and FT-IR to identify sulfonyl S=O stretches (~1350–1150 cm⁻¹). Purity is assessed via HPLC (≥95%) .

Q. How is the structural conformation of N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is used to resolve stereochemistry. The butane linker’s torsion angles (e.g., C-C-C-C dihedral angles ~180° for antiperiplanar conformation) and sulfonamide geometry (tetrahedral S centers) are key parameters. Software like ORTEP-3 generates thermal ellipsoid models to visualize atomic displacement, ensuring accurate bond lengths and angles .

Q. What analytical methods are employed to assess purity and stability under varying conditions?

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity. Stability studies involve incubating the compound in buffers (pH 1–12) or solvents (DMSO, ethanol) at 25–60°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified aryl or linker groups?

Yield optimization requires screening catalysts (e.g., triethylamine for deprotonation), solvents (polar aprotic DMF vs. ethanol), and temperatures. For example, substituting 1,4-diaminobutane with ethylenediamine reduces steric hindrance, improving yields from 65% to 82% in similar bis-sulfonamides. Kinetic studies via in situ IR track intermediate formation rates .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., cytotoxicity vs. anti-inflammatory effects)?

Discrepancies often arise from assay conditions. For instance, cytotoxicity in MDA-MB-231 cells (IC₅₀ = 12 µM ) may conflict with anti-inflammatory activity (IC₅₀ = 25 µM) due to differences in cell permeability or metabolic pathways. Cross-validation using flow cytometry (Annexin V/PI staining) and enzyme inhibition assays (e.g., COX-2) clarifies mechanistic specificity .

Q. How is N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) utilized in radiopharmaceutical precursor design?

The tosyl groups serve as leaving groups for nucleophilic substitution with ¹⁸F-fluoride. For example, bis(tosyl)-1,4-butanediol is a precursor for 1-[¹⁸F]fluoro-4-tosyloxy-butane, enabling radiolabeling for PET imaging. Reaction efficiency depends on anhydrous conditions and phase-transfer catalysts like Kryptofix 222 .

Q. What computational methods predict structure-activity relationships (SAR) for sulfonamide-based therapeutics?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate sulfonamide electrophilicity with bioactivity. Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., carbonic anhydrase IX), highlighting key residues (Zn²⁺ coordination) for mutagenesis studies .

Methodological Considerations Table

Parameter Technique Key Observations Reference
Synthetic YieldSolvent screening (DMF vs. EtOH)DMF increases yields by 15–20% due to better solubility
Bioactivity ValidationAnnexin V-FITC/PI stainingApoptosis induction confirmed via caspase-3 activation
Radiolabeling Efficiency¹⁸F-substitution kineticsKryptofix 222 improves fluorination yield to >70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.